3b-Hydroxy-estra-4,9-dien-17-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3b-Hydroxy-estra-4,9-dien-17-one typically involves multiple steps. One common method starts with the reaction of δ-Lactone with a Grignard reagent , followed by treatment with Jones reagent to yield the precursor . The final step involves a domino cyclization reaction with piperidinium acetate to produce this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar multi-step processes involving organic reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3b-Hydroxy-estra-4,9-dien-17-one undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like .
Reduction: Typically involves or .
Substitution: Often involves halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions:
Jones reagent: for oxidation.
Hydrogen gas: and for reduction.
Halogens: and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones , while reduction can produce alcohols .
Scientific Research Applications
3b-Hydroxy-estra-4,9-dien-17-one is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3b-Hydroxy-estra-4,9-dien-17-one involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of steroids that exhibit progestagenic activity . The compound undergoes enzymatic transformations to produce active steroids that bind to progesterone receptors , influencing various physiological processes .
Comparison with Similar Compounds
Mifepristone: A synthetic steroid with similar structural features, known for its role as a progesterone receptor antagonist.
Trenbolone: Another synthetic steroid with structural similarities, used for its anabolic properties.
Uniqueness: 3b-Hydroxy-estra-4,9-dien-17-one is unique due to its specific structure and its role as an intermediate in the synthesis of various steroidal compounds. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3 |
InChI Key |
QDFACJJKOZIYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.